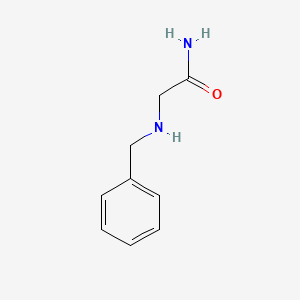

2-(Benzylamino)acetamide

Descripción general

Descripción

2-(Benzylamino)acetamide is an organic compound. It is a derivative of acetic acid and is the simplest amide . It is widely used as a plasticizer .

Synthesis Analysis

2-(Benzylamino)acetamide can be synthesized from 2-aminopyridine and benzyl bromide through nucleophilic aromatic substitution . It can also be produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis

The molecular structure of 2-(Benzylamino)acetamide is represented by the InChI code: 1S/C15H15N3O3/c19-15(11-16-10-12-6-2-1-3-7-12)17-13-8-4-5-9-14(13)18(20)21/h1-9,16H,10-11H2, (H,17,19) .Chemical Reactions Analysis

2-(Benzylamino)acetamide undergoes various chemical reactions, including nucleophilic aromatic substitution, Grignard reaction, and cross-coupling reactions .Physical And Chemical Properties Analysis

2-(Benzylamino)acetamide is a yellow powder with a melting point of 118-120°C. It is soluble in organic solvents, such as dimethylformamide and dichloromethane, but insoluble in water, indicating its non-polar nature.Aplicaciones Científicas De Investigación

Biochemistry Research

As a non-competitive inhibitor of cytochrome c oxidase , this compound is valuable in studying mitochondrial dysfunction . It can be used to investigate the effects of decreased ATP production and increased reactive oxygen species (ROS) on cellular metabolism.

Neuropharmacology

2-(Benzylamino)acetamide: has been shown to inhibit pentyl death in human liver cells, which may be related to its affinity for aromatic residues . This suggests potential applications in neuropharmacological research, particularly in understanding neurodegenerative diseases.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

- The primary target of 2-(Benzylamino)acetamide is an aliphatic amidase expression-regulating protein known as AmiC . AmiC negatively regulates the expression of the aliphatic amidase operon by inhibiting the action of another protein called AmiR at the protein level.

- When incubated with rat brain mitochondria, 2-(Benzylamino)acetamide shows detectable activity against both the dehydrogenase and oxidase enzymes . These enzymes play crucial roles in energy production and redox reactions.

- Additionally, the compound inhibits pentyl death in human liver cells, possibly due to its affinity for aromatic residues .

Target of Action

Mode of Action

- 2-(Benzylamino)acetamide acts as a non-competitive inhibitor of the mitochondrial respiratory chain enzyme complex, specifically cytochrome c oxidase . This inhibition leads to:

- ATP synthesis is impaired due to the disruption of the electron transport chain. The inhibition of cytochrome c oxidase results in the accumulation of ROS, which can have various cellular effects.

Biochemical Pathways

Propiedades

IUPAC Name |

2-(benzylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-9(12)7-11-6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMVTJIXFQQFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50330960 | |

| Record name | 2-(benzylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylamino)acetamide | |

CAS RN |

39796-49-1 | |

| Record name | 2-[(Phenylmethyl)amino]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39796-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(benzylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

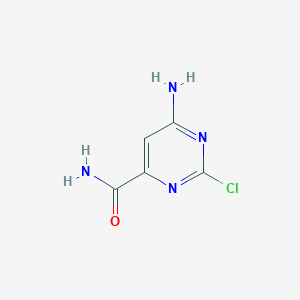

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-(Benzylamino)acetamide interact with monoamine oxidase-B (MAO-B), and what are the downstream effects?

A: 2-(Benzylamino)acetamide acts both as a substrate and a suicide inhibitor of MAO-B. [, ] This means that while the enzyme metabolizes the compound, the interaction also leads to irreversible inactivation of MAO-B. [] This inactivation likely occurs through a mechanism involving covalent modification of the enzyme's active site. [] The downstream effects of MAO-B inhibition are complex and depend on various factors, including the extent and duration of inhibition.

Q2: How does the origin of MAO-B (rat vs. ox) affect its interaction with 2-(Benzylamino)acetamide?

A: Research indicates that while 2-(Benzylamino)acetamide acts as both a substrate and suicide inhibitor for MAO-B from both rat and ox liver, there are differences in their interactions. The compound exhibits a higher partition ratio for ox liver MAO-B (2120 mol of product per mol of enzyme inactivated) compared to rat liver MAO-B (816.7 mol of product per mol of enzyme inactivated). [] This suggests that 2-(Benzylamino)acetamide might be a more efficient substrate for rat liver MAO-B, while acting as a somewhat better inhibitor for the ox liver enzyme. [] These findings highlight the importance of considering species differences when studying enzyme-inhibitor interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)

![Spiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B1267625.png)

![2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B1267628.png)